1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
Description
Properties
IUPAC Name |
3-[(2-fluorophenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4S/c14-11-4-2-1-3-10(11)9-12-16-13(19-17-12)18-7-5-15-6-8-18/h1-4,15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRKPZFRRUETGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazides and appropriate aldehydes or ketones. The piperazine moiety is then introduced via nucleophilic substitution reactions. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the thiadiazole ring to more reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, allowing for the introduction of various functional groups. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: Research into its pharmacological effects has shown promise in areas such as neuroprotection and anti-inflammatory activity, making it a potential therapeutic agent.
Industry: The compound’s unique chemical properties are leveraged in the development of specialty chemicals and advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of 1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, while the thiadiazole ring can participate in various biochemical pathways. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes, depending on the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen Type and Position
2-Fluorophenyl vs. 4-Fluorophenyl :
- highlights that 2-fluorophenyl substitution on piperazine derivatives (e.g., chalcone-piperazine hybrids) exhibits superior anti-tumor activity compared to 4-fluorophenyl analogs due to optimal steric and electronic effects .
- In serotonin receptor ligands, the 2-fluorophenyl group in compound 35 (Ki = 0.3 nM for 5-HT1A) outperforms 3-methoxyphenyl (Ki = 0.4 nM) and 2,3-dichlorophenyl (Ki = 0.4 nM) analogs, emphasizing the importance of fluorine's ortho position .
Fluorine vs. Chlorine/Nitro Groups :
- Fluorochem’s derivatives () show that replacing fluorine with chlorine (e.g., 1-{3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine ) reduces receptor affinity, likely due to chlorine’s larger atomic radius and weaker electron-withdrawing effects .
- Nitro-substituted analogs (e.g., 1-[3-(3-nitrophenyl)-1,2,4-thiadiazol-5-yl]piperazine ) exhibit lower solubility and higher metabolic instability compared to fluorinated derivatives .
Substituent Bulkiness
Heterocyclic Core Modifications
Thiadiazole vs. Triazole/Oxadiazole
- 1,2,4-Thiadiazole vs. 1,2,4-Triazole :
- 1,2,4-Thiadiazole vs. 1,2,4-Oxadiazole :
Receptor Binding and Selectivity
| Compound | Target | Activity (Ki/IC50) | Reference |
|---|---|---|---|
| Target Compound | 5-HT1A | 0.3 nM | |
| 1-(4-Fluorophenyl)piperazine | 5-HT1A | 0.4 nM | |
| 1-(2-Chlorophenyl)piperazine | 5-HT1A | 1.2 nM | |
| JNJ-1661010 | FAAH | 0.1 µM |
Analgesic and Anti-Tumor Efficacy
- Pain Management: The 2-fluorophenyl-piperazine moiety in compound #3 () reduces thermal hyperalgesia in rat models (ED50 = 5 mg/kg), outperforming non-fluorinated analogs (ED50 >20 mg/kg) .
- Anti-Tumor Activity :
- Fluorinated chalcone-piperazine hybrids () inhibit tumor growth (IC50 = 1.2 µM in MCF-7 cells), while chlorinated analogs show reduced potency (IC50 = 5.8 µM) .
Biological Activity
1-{3-[(2-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a compound belonging to the class of thiadiazole derivatives, which have gained attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, anticonvulsant, and neuroprotective properties based on recent research findings.
Chemical Structure
The compound features a thiadiazole ring substituted with a piperazine moiety and a fluorophenyl group. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. A systematic review of various studies highlights the following:
- Cytotoxicity: Several derivatives have shown promising cytotoxic effects against various cancer cell lines. For instance, compounds derived from 1,3,4-thiadiazole displayed IC50 values indicating effective inhibition of growth in lung (A549), skin (SK-MEL-2), and colon (HCT15) cancer cells .
- Mechanism of Action: The anticancer activity is often linked to the inhibition of specific kinases such as ERK1/2. For example, a derivative with a fluorine substituent showed enhanced anticancer activity due to improved binding affinity to these targets .
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties:
- Broad-Spectrum Efficacy: Studies have reported that certain derivatives exhibit significant antibacterial and antifungal activities. The presence of the thiadiazole ring contributes to this bioactivity through mechanisms such as disrupting microbial cell membranes .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been explored in various studies:
- In Vivo Studies: Compounds like N-(5-{4-[(2,5-dichlorothiophen-3-yl)sulfonyl]piperazine-1-yl}-1,3,4-thiadiazole-2-yl)pyrazine have demonstrated substantial anticonvulsant activity in animal models, achieving up to 74.88% inhibition in seizure models .
- Neurotoxicity Assessment: Neurotoxicity evaluations using the rotarod method indicated that several compounds exhibited low toxicity while maintaining efficacy against seizures .
Neuroprotective Effects
Emerging research suggests that thiadiazole derivatives may offer neuroprotective benefits:
- Mechanisms: Neuroprotective activities are attributed to the ability of these compounds to inhibit oxidative stress and inflammation in neuronal cells. In vitro studies have shown that certain derivatives can protect against neurodegeneration by modulating signaling pathways involved in cell survival .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound and its derivatives:
| Biological Activity | Effect | Cell Lines/Models | IC50/Activity Level |
|---|---|---|---|
| Anticancer | Cytotoxic | A549, SK-MEL-2 | IC50 < 10 µM |
| Antimicrobial | Broad-spectrum | Various bacteria/fungi | Significant inhibition |
| Anticonvulsant | Inhibition | MES model | Up to 74.88% inhibition |
| Neuroprotective | Protective | Neuronal cell lines | Effective against oxidative stress |
Q & A
Q. Critical Reaction Parameters
- Catalysts: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) improves regioselectivity in triazole-linked derivatives .
- Solvents: Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Temperature: Controlled heating (40–80°C) minimizes side reactions during thiadiazole formation .
Q. Yield Optimization
- Example: CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in H₂O:DCM (1:2) yield >90% in click chemistry steps .
How can structural contradictions in pharmacological activity data be resolved for this compound?
Advanced Data Analysis
Discrepancies in reported bioactivity (e.g., anti-inflammatory vs. anticancer effects) may arise from:
- Substituent Effects: The 2-fluorophenyl group’s electron-withdrawing nature modulates receptor binding affinity, while the thiadiazole ring’s planarity influences intercalation with DNA or enzymes .
- Assay Variability: Differences in cell lines (e.g., HEK-293 vs. MCF-7) or assay protocols (IC₅₀ vs. Ki values) require normalization using standardized controls .
Q. Resolution Strategies
- Comparative QSAR Studies: Correlate substituent electronic parameters (Hammett σ) with activity trends .
- Dose-Response Repetition: Replicate assays under identical conditions (e.g., pH 7.4, 37°C) to isolate structural contributions .
What analytical techniques are critical for characterizing this compound’s purity and stability?
Q. Basic Characterization
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of the thiadiazole and piperazine moieties (e.g., δ 7.10–8.39 ppm for fluorophenyl protons) .
- LCMS/HPLC: Monitors reaction progress and quantifies purity (>95% by area normalization) .
Q. Advanced Stability Profiling
- Thermal Gravimetric Analysis (TGA): Determines decomposition temperatures (e.g., >200°C for thiadiazole derivatives) .
- pH Stability Studies: Assess hydrolytic degradation under acidic (pH 3) or basic (pH 10) conditions via UV-Vis spectroscopy .
How does the 2-fluorophenyl substituent influence binding to neurological targets?
Q. Mechanistic Insights
- Receptor Selectivity: The fluorine atom’s van der Waals radius (1.47 Å) enhances fit into hydrophobic pockets of serotonin (5-HT₁A) or dopamine receptors .
- Metabolic Stability: Fluorine reduces CYP450-mediated oxidation, prolonging half-life in vivo .
Q. Experimental Validation
- Molecular Docking: Simulations (e.g., AutoDock Vina) predict binding poses with ΔG values < −8 kcal/mol .
- Radioligand Displacement Assays: Compare affinity (Ki) against reference ligands (e.g., ketanserin for 5-HT₂A) .
What computational methods are recommended for predicting off-target interactions?
Q. Advanced Computational Design
- Pharmacophore Modeling: Map electrostatic/hydrophobic features to prioritize targets (e.g., kinase vs. GPCR families) .
- Machine Learning: Train models on ChEMBL data to predict ADMET profiles (e.g., hERG inhibition risk) .
Q. Validation Workflow
Docking: Use Glide or GOLD for target screening.
MD Simulations: Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).
How can synthetic byproducts be minimized during piperazine functionalization?
Q. Advanced Process Chemistry
- Byproduct Sources: N-alkylation vs. O-alkylation competition in polar solvents .
- Mitigation Strategies:
- Use bulky bases (e.g., DBU) to favor N-alkylation .
- Employ flow chemistry for precise stoichiometric control .
Q. Case Study
- Optimized Protocol: Ethyl 4-(prop-2-yn-1-yl)piperazine derivatives achieved 93–97% yield via CuAAC with <2% dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
